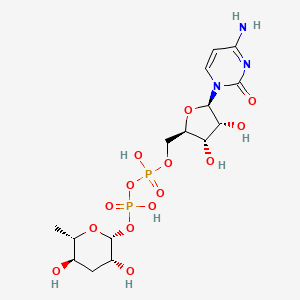

CDP-ascarylose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CDP-ascarylose is a pyrimidine nucleotide-sugar.

Applications De Recherche Scientifique

Biosynthesis and Microbial Applications

CDP-ascarylose is synthesized through a complex enzymatic pathway involving several key enzymes. The biosynthetic pathway includes the conversion of CDP-glucose to this compound via multiple steps catalyzed by specific enzymes such as CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase and CDP-6-deoxy-delta 3,4-glucoseen reductase .

Key Enzymes Involved

| Enzyme Name | Function | Source Organism |

|---|---|---|

| CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase (E1) | Catalyzes C-3 deoxygenation | Yersinia pseudotuberculosis |

| CDP-6-deoxy-delta 3,4-glucoseen reductase (E3) | Reduces CDP-6-deoxy substrates | Yersinia spp. |

The presence of 3,6-dideoxyhexoses like ascarylose in the lipopolysaccharides of gram-negative bacteria is crucial for their virulence and pathogenesis. These sugars serve as antigenic determinants that can influence immune responses and bacterial adhesion .

Therapeutic Potential

The unique properties of this compound suggest its potential in developing novel therapeutic agents. For instance, structure-based inhibitors targeting the enzymes involved in its biosynthesis could disrupt the production of virulence factors in pathogenic bacteria, offering a new avenue for antibiotic development .

Potential Therapeutic Applications

- Antibiotic Development : Inhibitors of E1 could prevent the biosynthesis of critical sugars in pathogens like Yersinia pestis, potentially leading to new antibiotic strategies.

- Natural Product Modification : The ability to produce novel TDP-3,6-dideoxy sugars through enzyme engineering may enhance the efficacy of existing antibiotics like erythromycin by modifying their glycosylation patterns .

Natural Product Chemistry

This compound also plays a role in the synthesis of bioactive compounds from natural sources. The incorporation of dideoxy sugars into natural products can alter their biological activities, making them more effective as therapeutic agents. Research has shown that manipulating the glycosylation of secondary metabolites can lead to compounds with enhanced pharmacological properties .

Case Studies

- Erythromycin Derivatives : Modifications involving this compound have been explored to improve the antibiotic activity and reduce resistance mechanisms.

- Anticancer Compounds : The potential use of ascarylose derivatives in anticancer drug design is under investigation, focusing on their ability to modify cellular interactions and enhance drug efficacy.

Analyse Des Réactions Chimiques

Biosynthetic Pathway of CDP-Ascarylose

The biosynthesis of this compound centers on the C-3 deoxygenation of CDP-6-deoxy-L-threo-D-glycero-4-hexulose, a two-step reaction catalyzed by two enzymes:

-

CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase (E1) : A pyridoxamine 5′-phosphate (PMP)-dependent enzyme with a [2Fe–2S] cluster.

-

CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase reductase (E3) : A flavin adenine dinucleotide (FAD)-dependent reductase with a [2Fe–2S] cluster .

| Reaction Step | Catalyst | Cofactors | Key Function |

|---|---|---|---|

| Dehydration (C3-OH removal) | E1 | PMP, [2Fe–2S] | Abstraction of a hydrogen atom via radical |

| Reduction (Formation of C3–H) | E3 | FAD, [2Fe–2S] | Electron transfer to stabilize intermediates |

Step 1: Radical-Mediated Dehydration

E1 initiates the reaction by abstracting the C3 hydroxyl hydrogen via its [2Fe–2S] cluster, generating a transient organic radical intermediate . PMP facilitates this process through a one-electron transfer mechanism, a rare function for a B6-derived cofactor .

Step 2: Reduction by E3

E3 transfers electrons from NADH through its FAD and [2Fe–2S] center to quench the radical, resulting in the formation of CDP-3,6-dideoxy-L-threo-D-glycero-4-hexulose .

Key Observations:

-

The [2Fe–2S] clusters in both E1 and E3 are critical for electron shuttling.

-

E1’s reaction is irreversible under physiological conditions .

Structural and Functional Characterization of E1

E1 from Yersinia pseudotuberculosis is a 97.7 kDa dimer crystallized in the trigonal space group P3<sub>2</sub> with unit-cell parameters a = b = 97.37 Å, c = 142.2 Å . Key features include:

-

A novel [2Fe–2S] cluster-binding motif (C-X<sub>57</sub>-C-X<sub>1</sub>-C-X<sub>7</sub>-C ).

-

PMP bound near the active site, positioned to interact with the substrate’s C3 position .

Biological and Pharmacological Implications

-

Pathogen Virulence : this compound is a precursor for 3,6-dideoxy sugars in the O-antigen of Yersinia LPS, crucial for host immune evasion .

-

Antibiotic Development : Inhibitors targeting E1’s [2Fe–2S] cluster or PMP-binding site could disrupt ascarylose biosynthesis, offering a therapeutic strategy against Yersinia infections .

-

Biotechnology Applications : Engineered E1 variants could synthesize novel dideoxy sugars for glycosylation of polyketide drugs (e.g., erythromycin derivatives) .

Propriétés

Formule moléculaire |

C15H25N3O14P2 |

|---|---|

Poids moléculaire |

533.32 g/mol |

Nom IUPAC |

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C15H25N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6-9,11-14,19-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/t6-,7+,8+,9+,11+,12+,13+,14+/m0/s1 |

Clé InChI |

JHEDABDMLBOYRG-FQTMVLHBSA-N |

SMILES isomérique |

C[C@H]1[C@@H](C[C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O |

SMILES canonique |

CC1C(CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.